Diphenylsilylene 2-iodobenzoate

Description

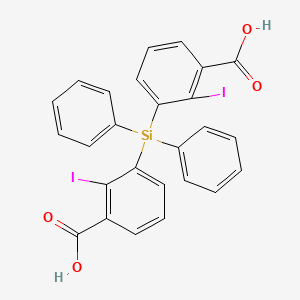

Diphenylsilylene 2-iodobenzoate is a silyl-protected ester derivative of 2-iodobenzoic acid, characterized by a diphenylsilylene group attached to the carboxylate oxygen. This compound is of interest in organic synthesis due to the unique reactivity imparted by the silyl group, which can act as a transient protecting group or participate in bond-forming reactions.

Properties

CAS No. |

129459-82-1 |

|---|---|

Molecular Formula |

C26H18I2O4Si |

Molecular Weight |

676.3 g/mol |

IUPAC Name |

3-[(3-carboxy-2-iodophenyl)-diphenylsilyl]-2-iodobenzoic acid |

InChI |

InChI=1S/C26H18I2O4Si/c27-23-19(25(29)30)13-7-15-21(23)33(17-9-3-1-4-10-17,18-11-5-2-6-12-18)22-16-8-14-20(24(22)28)26(31)32/h1-16H,(H,29,30)(H,31,32) |

InChI Key |

BHLHRXYBFKAQJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC(=C3I)C(=O)O)C4=CC=CC(=C4I)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenylsilylene 2-iodobenzoate typically involves the reaction of 2-iodobenzoic acid with diphenylsilanediol. One common method includes the use of a palladium-catalyzed cross-coupling reaction. For instance, methyl-2-iodobenzoate can undergo a Pd-catalyzed cross-coupling to form an alkyne derivative, which is then hydrolyzed and treated with diphenyl phosphorazidate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Diphenylsilylene 2-iodobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the iodine or silicon atoms in the compound.

Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, oxidizing agents like Oxone®, and reducing agents. Reaction conditions typically involve mild temperatures and aqueous solutions to ensure high yields and selectivity .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the iodine atom.

Scientific Research Applications

Diphenylsilylene 2-iodobenzoate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of silicon-containing compounds with biological molecules.

Mechanism of Action

The mechanism of action of Diphenylsilylene 2-iodobenzoate involves its ability to participate in various chemical reactions due to the presence of reactive iodine and silicon atoms. These atoms can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The specific pathways involved depend on the type of reaction and the conditions under which it is carried out .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Potassium 2-iodobenzoate

- Reactivity: Potassium 2-iodobenzoate is a bench-stable salt used as a precursor in trifluoromethylation and cyclopropanation reactions. Unlike diphenylsilylene 2-iodobenzoate, it requires a copper catalyst to activate C–I bonds for cross-coupling or radical pathways.

- Mechanistic Role: Acts as a halogen donor in radical trifluoromethylation, with competing pathways leading to by-products like methylene bis(2-iodobenzoate) when reaction conditions deviate .

Methylene Bis(2-iodobenzoate) (Compound 8)

- Synthesis : Forms in 31% yield when potassium 2-iodobenzoate is exposed to standard reaction conditions without substrates. This dimerization underscores the lability of the 2-iodobenzoate anion under specific conditions.

- Stability : Less reactive than this compound due to steric hindrance from the methylene bridge, which limits its utility in further transformations .

(E)-2-(p-Tolyloxy)-8-(trimethylsilyl)oct-2-en-7-yn-1-yl 2-iodobenzoate (4e)

- Synthetic Yield : Achieves 70% yield in photostimulated reactions, comparable to diphenylsilylene derivatives in efficiency.

- Functional Groups: The trimethylsilyl group enhances thermal stability and modulates electronic effects, similar to diphenylsilylene’s role.

2-Oxo-2-phenylethyl 2-iodobenzoate (11)

- Reactivity : Forms via unexpected pathways in furan synthesis attempts, with ¹⁸O-labeling confirming ester oxygens originate from 2-iodobenzoate. This contrasts with diphenylsilylene derivatives, where silyl groups may alter oxygen’s electronic environment .

Comparative Data Table

| Compound | Key Substituent | Synthetic Yield | Key Reactivity | Stability |

|---|---|---|---|---|

| This compound | Diphenylsilyl | Not reported | Likely silyl-mediated bond activation | High (silyl-protected) |

| Potassium 2-iodobenzoate | Potassium counterion | N/A (precursor) | Radical/Cu-catalyzed reactions | Moderate |

| Methylene bis(2-iodobenzoate) | Methylene bridge | 31% | Dimerization by-product | Low (labile) |

| Compound 4e | Trimethylsilyl, tolyloxy | 70% | Photostimulated cyclization | High |

| Compound 11 | 2-Oxo-2-phenylethyl | Not reported | Unintended ester formation | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.